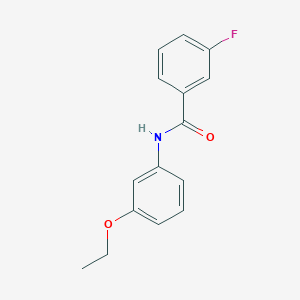

N-(3-ethoxyphenyl)-3-fluorobenzamide

Description

The exact mass of the compound N-(3-ethoxyphenyl)-3-fluorobenzamide is 259.10085685 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-ethoxyphenyl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethoxyphenyl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethoxyphenyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWNIQDRSMFSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359581 | |

| Record name | N-(3-ethoxyphenyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709009-53-0 | |

| Record name | N-(3-ethoxyphenyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-ethoxyphenyl)-3-fluorobenzamide chemical structure and properties

The following technical guide provides an in-depth analysis of N-(3-ethoxyphenyl)-3-fluorobenzamide , a specific chemical entity belonging to the N-arylbenzamide class. This monograph is designed for researchers and medicinal chemists, focusing on its structural properties, synthesis, and potential biological applications.

Executive Summary

N-(3-ethoxyphenyl)-3-fluorobenzamide (Formula: C₁₅H₁₄FNO₂) is a synthetic small molecule characterized by a benzamide core flanked by a 3-fluorophenyl group and a 3-ethoxyphenyl moiety. As a member of the N-arylbenzamide scaffold, it represents a privileged structure in medicinal chemistry, often utilized as a building block or a chemical probe in the development of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and transient receptor potential (TRP) channel modulators.

This guide details the physicochemical profile, validated synthetic protocols, and structural activity relationships (SAR) relevant to this compound.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | N-(3-ethoxyphenyl)-3-fluorobenzamide |

| Common Name | 3-Fluoro-N-(3-ethoxyphenyl)benzamide |

| Molecular Formula | C₁₅H₁₄FNO₂ |

| Molecular Weight | 259.28 g/mol |

| SMILES | CCOc1cccc(NC(=O)c2cccc(F)c2)c1 |

| CAS Number | Not formally assigned in common public registries; treat as novel/library compound.[2] |

| Structural Class | Halogenated N-arylbenzamide |

Predicted Physicochemical Properties

-

LogP (Lipophilicity): ~3.2 – 3.5 (Predicted). The ethoxy group and aromatic rings contribute to significant lipophilicity, suggesting high membrane permeability.

-

Topological Polar Surface Area (TPSA): ~38 Ų (Amide + Ether). This falls well within the blood-brain barrier (BBB) penetration range (<90 Ų).

-

Hydrogen Bond Donors (HBD): 1 (Amide NH).

-

Hydrogen Bond Acceptors (HBA): 2 (Amide Carbonyl O, Ether O).

-

Solubility:

-

Water:[3] Low (< 0.1 mg/mL).

-

DMSO: High (> 20 mg/mL).

-

Ethanol: Moderate to High.

-

Structural Analysis & SAR Logic

The biological potential of N-(3-ethoxyphenyl)-3-fluorobenzamide is dictated by its three distinct structural domains.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of each moiety within the molecule.

Figure 1: Structural Activity Relationship (SAR) map of N-(3-ethoxyphenyl)-3-fluorobenzamide.

Mechanistic Insights

-

3-Fluoro Substitution: The fluorine atom at the meta position of the benzoyl ring serves two purposes:

-

Metabolic Stability: It blocks the C3 position from cytochrome P450-mediated oxidation.

-

Electronic Effect: As an electron-withdrawing group (EWG), it lowers the electron density of the aromatic ring, potentially enhancing

-stacking interactions with target proteins (e.g., aromatic residues in a kinase hinge region).

-

-

3-Ethoxy Substitution: The ethoxy group acts as a lipophilic handle that can occupy hydrophobic pockets in enzymes or receptors. The oxygen atom retains hydrogen bond acceptor capability.

Synthesis & Manufacturing Protocols

For research-scale production (100 mg to 10 g), the Schotten-Baumann reaction or Acid Chloride Coupling is the preferred methodology due to its high efficiency and simple workup.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two commercially available starting materials:

-

3-Fluorobenzoyl chloride (Electrophile).

-

3-Ethoxyaniline (Nucleophile).

Protocol: Acid Chloride Coupling (Standard)

Reagents:

-

3-Ethoxyaniline (1.0 eq)

-

3-Fluorobenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxyaniline (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add TEA (15 mmol) to the solution and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add 3-fluorobenzoyl chloride (11 mmol) diluted in DCM (5 mL) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1).

-

Workup:

-

Quench with saturated NaHCO₃ solution (20 mL).

-

Extract the organic layer and wash with 1M HCl (to remove unreacted aniline), followed by brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the production of N-(3-ethoxyphenyl)-3-fluorobenzamide via acid chloride coupling.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral data should be obtained.

-

¹H NMR (400 MHz, DMSO-d₆):

- 10.2 (s, 1H, NH amide).

- 7.8–7.3 (m, 8H, Aromatic protons from both rings). Note: The 3-fluoro ring will show complex splitting due to H-F coupling.

- 4.05 (q, 2H, -OCH ₂CH₃).

- 1.35 (t, 3H, -OCH₂CH ₃).

-

¹³C NMR:

-

Carbonyl signal (~165 ppm).

-

Aromatic carbons (110–160 ppm); C-F carbon will appear as a doublet (~162 ppm,

Hz). -

Ethoxy carbons (~63 ppm for CH₂, ~14 ppm for CH₃).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 260.28 m/z.

-

Biological Context & Potential Applications

While specific literature on this exact molecule is limited, its structural class suggests several key applications in drug discovery.

Potential Target Classes

-

Kinase Inhibition (Type II):

-

The N-phenylbenzamide motif is a classic "linker-hinge" binder in Type II kinase inhibitors (e.g., Imatinib analogs). The amide bond forms hydrogen bonds with the kinase hinge region (Glu/Asp residues).

-

-

PARP Inhibition:

-

Benzamides are well-established inhibitors of Poly(ADP-ribose) polymerase (PARP). The 3-fluoro substituent is frequently used to optimize potency and metabolic stability in this class [1].[4]

-

-

Transient Receptor Potential (TRP) Modulation:

-

Lipophilic N-aryl amides are known modulators of TRPV1 and TRPM8 channels. The ethoxy group enhances the lipophilicity required for ion channel interaction.

-

Safety & Handling

-

Signal Word: Warning.

-

Hazard Statements:

-

Handling: Wear nitrile gloves, safety goggles, and use within a chemical fume hood. Avoid dust formation.

References

-

BenchChem. "Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry." BenchChem Technical Notes, 2025. Link

-

PubChem. "3-Fluorobenzamide Compound Summary."[5][6] National Library of Medicine. Accessed 2026.[7][8] Link

-

MDPI. "N-(2,3-Difluorophenyl)-2-fluorobenzamide: Structural Analysis." Molbank, 2023. Link

-

ChemScene. "N-(3-ethoxyphenyl)-2-nitrobenzamide Product Page." ChemScene Catalog, 2025. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Fluorobenzamide | C7H6FNO | CID 68000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-[2-(3-fluorophenoxy)ethyl]-3-methoxybenzamide | C16H16FNO3 | CID 35103726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide (C15H12F3NO2) [pubchemlite.lcsb.uni.lu]

The Multifaceted Biological Activities of N-Substituted Fluorobenzamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Role of Fluorine in Benzamide Scaffolds

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] When applied to the versatile N-substituted benzamide scaffold, this approach has yielded a diverse array of compounds with significant potential across multiple therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of N-substituted fluorobenzamides, with a focus on their applications as anticonvulsant, antimicrobial, and anticancer agents. We will delve into the synthetic methodologies, detailed protocols for biological evaluation, and the underlying mechanisms of action that govern their therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class in their research endeavors.

I. Synthesis of N-Substituted Fluorobenzamides: A Generalized Protocol

The synthesis of N-substituted fluorobenzamides is typically achieved through the acylation of a primary or secondary amine with a fluorobenzoyl chloride or the coupling of a fluorobenzoic acid with an amine. The following protocol outlines a general and robust procedure for the synthesis via acylation, which is often favored for its high yields and simplicity.[3][4]

Experimental Protocol: Synthesis via Acylation

Objective: To synthesize an N-substituted fluorobenzamide by reacting a fluorobenzoyl chloride with a selected amine.

Materials:

-

Fluorobenzoyl chloride (e.g., 2-fluorobenzoyl chloride, 4-fluorobenzoyl chloride) (1.0 eq)

-

Desired primary or secondary amine (1.0 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the corresponding fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted fluorobenzamide.

-

Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[5]

II. Anticonvulsant Activity: Modulating Neuronal Excitability

A significant area of investigation for N-substituted fluorobenzamides has been their potential as anticonvulsant agents.[6] Several derivatives have demonstrated efficacy in preclinical models of epilepsy, suggesting their ability to modulate neuronal hyperexcitability.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Many anticonvulsant N-substituted fluorobenzamides are believed to exert their effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][7][8] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor opens an intrinsic chloride channel, leading to neuronal hyperpolarization and a decrease in neuronal excitability. Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions and a more potent inhibitory signal.[2][7][8]

Caption: Positive allosteric modulation of the GABA-A receptor by N-substituted fluorobenzamides.

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant potential of novel compounds is typically assessed using a battery of in vivo models in rodents. The Maximal Electroshock (MES) test and the 6-Hertz (6 Hz) psychomotor seizure model are two of the most widely used and predictive screens.[6][9]

Objective: To identify compounds effective against generalized tonic-clonic seizures.[9]

Materials:

-

Male albino mice (20-25 g) or Wistar rats (100-150 g)

-

Electroconvulsometer with corneal electrodes

-

0.9% saline solution

-

Test compound and vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal or oral).

-

At the time of predicted peak effect, apply a drop of saline to the animal's corneas.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.[10]

Objective: To identify compounds effective against therapy-resistant focal seizures.[11]

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsometer with corneal electrodes

-

0.9% saline solution

-

Test compound and vehicle control

Procedure:

-

Administer the test compound or vehicle control to the animals.

-

At the time of predicted peak effect, apply a drop of saline to the animal's corneas.

-

Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 s duration) at a specific current intensity (e.g., 32 mA or 44 mA) through the corneal electrodes.[12]

-

Observe the animal for a characteristic seizure phenotype, which includes a stun posture, forelimb clonus, and stereotyped, repetitive movements.

-

Protection is defined as the absence of this seizure phenotype.

-

The ED₅₀ is determined for each current intensity.[13]

Data Presentation: Anticonvulsant Activity

| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |

| Fluorinated N-Benzamide Enaminones | 6 Hz (44 mA), Mouse | 100-300 | [6] |

| Para-fluorinated/chlorinated 3-hydroxy-3-ethyl-3-phenylpropionamide | MES, Mouse | F-HEPP: 87.1, Cl-HEPP: 62.0 | [14] |

| Para-fluorinated/chlorinated 3-hydroxy-3-ethyl-3-phenylpropionamide | PTZ, Mouse | F-HEPP: 43.5, Cl-HEPP: 43.5 | [14] |

| Levetiracetam (for comparison) | 6 Hz (32mA), Mouse | 17.6 | [11] |

III. Antimicrobial Activity: Targeting Bacterial Cell Division and Growth

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. N-substituted fluorobenzamides have shown promise in this area, with several derivatives exhibiting potent activity against a range of bacterial pathogens.[15]

Mechanism of Action: Inhibition of FtsZ

One of the key bacterial targets for some fluorobenzamide derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[16] FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in bacterial cell division by forming the Z-ring at the site of division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[16]

Caption: Inhibition of bacterial cell division through the disruption of FtsZ polymerization by N-substituted fluorobenzamides.

Evaluation of Antimicrobial Activity

The in vitro efficacy of antimicrobial compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

96-well microtiter plates

-

Test compound and positive control antibiotic

-

0.5 McFarland standard

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for the sterility control) with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[17]

Data Presentation: Antimicrobial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Difluorobenzamide Derivatives | S. aureus (MSSA) | 1-8 | [16] |

| Difluorobenzamide Derivatives | S. aureus (MRSA) | 4 | [16] |

| Fluorobenzoylthiosemicarbazides | S. aureus | 7.82-31.25 | [15] |

| Fluorobenzoic acid amides | S. aureus ATCC 6538 | Moderate Activity | [18] |

| Fluorobenzoic acid amides | E. coli ATCC 25922 | Moderate Activity | [18] |

| Benzonaptho and tolyl substituted compounds | Klebsiella pneumoniae | 10-20 | [19] |

IV. Anticancer Activity: Targeting Epigenetic Regulation

The dysregulation of epigenetic processes is a hallmark of cancer, and targeting enzymes involved in these processes has emerged as a promising therapeutic strategy. N-substituted fluorobenzamides have been investigated as inhibitors of Histone Deacetylases (HDACs), enzymes that play a critical role in gene expression.[17][20]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Histone acetyltransferases (HATs) and HDACs control the acetylation state of lysine residues on histone tails, thereby modulating chromatin structure and gene accessibility. HDACs remove acetyl groups, leading to a more condensed chromatin structure and transcriptional repression.[20] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. N-substituted benzamide-based HDAC inhibitors typically chelate the zinc ion in the active site of the enzyme, blocking its deacetylase activity.[17] This leads to an accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[17][20]

Caption: Mechanism of HDAC inhibition by N-substituted fluorobenzamides leading to cancer cell apoptosis.

Evaluation of Anticancer Activity

The cytotoxic effects of potential anticancer compounds are commonly evaluated in vitro using cell viability assays such as the MTT assay.

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated.[21]

Data Presentation: Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-containing Benzamide Derivatives | HDAC1 | 0.330 | [22] |

| Fluorinated Quinoline Derivatives | MDA-MB-468 (TNBC) | 2.5-5 | [23] |

| Fluorinated Quinoline Derivatives | MCF-7 (Breast Cancer) | 5-60 | [23] |

| Newly Substituted Anilino-Fluoroquinolones | K562 (Leukemia) | <50 | [24] |

| Newly Substituted Anilino-Fluoroquinolones | A549 (Lung Cancer) | <50 | [24] |

| Benzosuberone Derivatives | P-388 (Leukemia) | 46.67-57.10 (µg/mL) | [18] |

V. Conclusion and Future Perspectives

N-substituted fluorobenzamides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their potential as anticonvulsants, antimicrobials, and anticancer agents is well-supported by preclinical data. The strategic incorporation of fluorine atoms enhances their pharmacological properties, making them attractive candidates for further development.

The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of novel N-substituted fluorobenzamide derivatives. Future research in this area should focus on optimizing the structure-activity relationships for each therapeutic target, improving selectivity, and further elucidating the molecular mechanisms of action. The continued exploration of this versatile chemical class holds significant promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

- Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784.

- Kaul, M., et al. (2018).

- Khan, A. U., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology and therapy. Immunology and cell biology, 90(1), 58-64.

- Li, Y., et al. (2022). Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Archiv der Pharmazie, 355(8), 2100475.

- Ayers, J. T., et al. (2018). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. Molecules, 23(8), 2053.

- Google Patents. (n.d.). CN102040494A - Method for preparing p-fluorobenzaldehyde.

-

ResearchGate. (2025). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of different compounds against of tested pathogens. Retrieved from [Link]

- Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1073–1084.

- Al-Suwaidan, I. A., et al. (2021). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 26(18), 5530.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Singh, P., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 10(36), 37845-37856.

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. Retrieved from [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

- Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Animal Models of Neurological Disorders (pp. 225-238). Humana Press, New York, NY.

- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.

- Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). GABA Receptor Positive Allosteric Modulators. In StatPearls.

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

- Hagar, N., & Guild, J. F. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1726.

- Pérez-Guerrero, C., et al. (2018). Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. Oxidative Medicine and Cellular Longevity, 2018, 8910383.

-

University of Bath. (2019). 2019 JECamp Green Chemistry. Retrieved from [Link]

- Szafrański, K., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 133.

-

ResearchGate. (n.d.). Table 3 MIC (mg mL À1 ) of compounds tested against bacteria. Retrieved from [Link]

-

ResearchGate. (2025). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Retrieved from [Link]

- Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy research, 47(3), 217-227.

- Bialer, M., Twyman, R. E., & White, H. S. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872.

- Löscher, W., & Schmidt, D. (2006). Pilocarpine-induced epilepsy in mice alters seizure thresholds and the efficacy of antiepileptic drugs in the 6-Hertz psychomotor seizure model. Epilepsy research, 72(2-3), 115-126.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 6. 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. thieme-connect.com [thieme-connect.com]

- 23. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Novel Benzamide Scaffolds: A Technical Guide to Rational Design, Synthesis, and Pharmacological Evaluation

The benzamide moiety—characterized by a carboxamide group attached to a benzene ring—is a quintessential "privileged scaffold" in medicinal chemistry[1]. Its remarkable versatility stems from its ability to form key hydrogen bonds and participate in non-covalent interactions, allowing it to bind to a wide array of biological targets with high affinity and specificity[1]. While historically recognized for their role in atypical antipsychotics, novel benzamide derivatives have recently driven breakthroughs in oncology, specifically as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and Histone Deacetylase (HDAC) enzymes[1].

As drug discovery shifts toward highly targeted therapies, understanding the structural biology, structure-activity relationships (SAR), and precise synthetic methodologies of benzamides is critical. This whitepaper provides an in-depth, application-focused guide for researchers and drug development professionals.

Structural Biology & Target Engagement

The efficacy of benzamide scaffolds is rooted in their precise spatial geometry and electronic distribution, which allows them to act as highly effective competitive inhibitors.

PARP-1 Inhibition via Nicotinamide Mimicry

PARP-1 is a nuclear enzyme responsible for detecting DNA single-strand breaks and initiating the base excision repair pathway[2][3]. Benzamides act as nicotinamide mimics, binding competitively to the NAD+ binding pocket of PARP-1[4]. Molecular docking studies reveal that the benzamide moiety stacks favorably with the side chain of residue Y907 in PARP-1[4]. This

Fig 1. Mechanism of PARP-1 inhibition by benzamide scaffolds leading to synthetic lethality.

HDAC1 Inhibition via Zinc Coordination

Histone deacetylases (HDACs) regulate gene expression by removing acetyl groups from lysine residues on histone tails[6]. In the design of HDAC inhibitors, the pharmacophore typically consists of a cap group, a linker, and a zinc-binding group (ZBG)[7]. Benzamide derivatives, particularly ortho-aminophenyl benzamides, are uniquely positioned as Class I selective HDAC inhibitors (HDAC1-3)[8][9]. The ortho-amino group coordinates the zinc ion at the bottom of the catalytic pocket, while the benzamide core navigates the narrow hydrophobic channel, offering superior pharmacokinetic profiles and lower toxicity compared to broad-spectrum hydroxamic acid pan-inhibitors[8][9].

Quantitative SAR & Lead Prioritization

Recent medicinal chemistry efforts have generated highly potent benzamide derivatives. The table below summarizes the quantitative structure-activity relationship (SAR) data of novel benzamide scaffolds, highlighting the causality between structural modifications and target affinity.

| Compound / Scaffold | Target | Enzymatic IC₅₀ | Cellular IC₅₀ (Cell Line) | Key Structural Feature & Rationale | Ref |

| Compound 13f (Benzamidophenyl) | PARP-1 | 0.25 nM | 0.30 µM (HCT116) | Benzamidophenyl extension enhances hydrophobic interactions deep within the NAD+ pocket. | [5] |

| Compound 23f (Diarylurea-benzamide) | PARP-1 | 5.17 nM | 7.87 µM (HCT116) | Urea linker provides additional hydrogen bond donors, stabilizing the enzyme-inhibitor complex. | [3] |

| Compound 3j (Indole-benzamide) | HDAC1 | 330 nM | N/A | Indole fragment in the cap region increases surface recognition affinity for HDAC1 over other isoforms. | [8] |

| CPD-60 (Substituted Benzamide) | HDAC1 | 10–50 nM | N/A | Optimized internal cavity substituents yield >5-fold selectivity for Class 1 over Class 2 HDACs. | [7] |

Synthetic Methodologies: Benzamide Library Generation

The construction of the benzamide core relies on robust amide coupling[1]. To synthesize sterically hindered or highly functionalized novel benzamides, standard carbodiimide chemistry (e.g., DCC) often yields poor conversions and high racemization. Therefore, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated coupling. HATU stabilizes the highly reactive O-acylisourea intermediate via a neighboring-group effect from its pyridine nitrogen, accelerating the reaction and preventing side-product formation.

Fig 2. Iterative workflow for the synthesis and pharmacological screening of benzamide libraries.

Protocol 1: HATU-Mediated Amide Coupling for Novel Benzamides

This protocol is designed as a self-validating system; the reaction completion is strictly monitored via LC-MS to ensure the disappearance of the starting carboxylic acid.

Reagents: Substituted benzoic acid (1.0 eq), Primary/Secondary Amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

-

Activation: Dissolve the substituted benzoic acid (1.0 mmol) and HATU (1.2 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere. Causality: Argon prevents moisture from hydrolyzing the active ester intermediate.

-

Base Addition: Add DIPEA (3.0 mmol) dropwise to the mixture at 0°C. Stir for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, facilitating nucleophilic attack by HATU. The low temperature controls the exothermic activation step.

-

Amidation: Dissolve the target amine (1.1 mmol) in 2 mL of DMF and add it dropwise to the activated ester solution. Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Proceed only when the peak corresponding to the starting benzoic acid is <5% of the total area.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity required for biological assays.

Pharmacological Evaluation: Self-Validating Assays

To accurately evaluate the IC₅₀ of novel benzamide PARP-1 inhibitors, traditional colorimetric assays are insufficient due to compound interference. We employ Homogeneous Time-Resolved Fluorescence (HTRF) [1]. Causality: HTRF utilizes a Europium cryptate donor and an XL665 acceptor. The time-resolved nature of Europium emission (long half-life) allows the detector to wait until short-lived background autofluorescence from the benzamide compounds decays, ensuring an exceptionally high signal-to-noise ratio and eliminating false positives.

Protocol 2: HTRF-Based PARP-1 Inhibition Assay

Reagents: Recombinant human PARP-1 enzyme, Biotinylated NAD+, Streptavidin-XL665, Europium-labeled anti-PAR antibody, Assay Buffer (50 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized benzamide in 100% DMSO. Transfer 100 nL of each concentration to a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric transfer.

-

Enzyme Incubation: Add 5 µL of recombinant PARP-1 (final concentration 1 nM) in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the target.

-

Reaction Initiation: Add 5 µL of a substrate mix containing Biotinylated NAD+ and activated DNA (to stimulate PARP-1). Incubate for 30 minutes at room temperature.

-

Detection: Stop the reaction and generate the FRET signal by adding 10 µL of the detection mix (Streptavidin-XL665 and Europium-labeled anti-PAR antibody in detection buffer containing EDTA to chelate magnesium and halt the enzyme).

-

Incubation & Reading: Incubate in the dark for 1 hour. Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX) at excitation 337 nm, and dual emission at 620 nm (donor) and 665 nm (acceptor).

-

Self-Validation & Data Analysis: Calculate the Z'-factor using the positive control (e.g., Olaparib, 100 nM) and vehicle control (DMSO). Validation criteria: The assay is only deemed valid if Z' > 0.6. Calculate the IC₅₀ by plotting the 665/620 nm emission ratio against the log of the compound concentration using a 4-parameter logistic non-linear regression model.

Conclusion

The benzamide scaffold remains a highly productive and versatile framework in the design of new therapeutic agents[1]. By leveraging structure-based drug design to optimize the geometry of the benzamide core—whether targeting the NAD+ pocket of PARP-1 or the zinc-binding domain of HDAC1—researchers can fine-tune potency, selectivity, and pharmacokinetic profiles[1][4][8]. Coupling these rational design strategies with robust HATU-mediated synthesis and rigorous, self-validating HTRF screening protocols ensures a high-confidence pipeline for the discovery of next-generation clinical candidates.

References

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 European Journal of Medicinal Chemistry / PubMed URL:[Link]

-

Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation ACS Medicinal Chemistry Letters URL:[Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors MDPI URL:[Link]

-

Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors European Journal of Medicinal Chemistry / PubMed URL:[Link]

-

PARP1 Inhibitors: Antitumor Drug Design Acta Naturae URL:[Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation Future Medicinal Chemistry / PMC URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzamide | High-Purity Reagent for Research [benchchem.com]

- 3. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7550490B2 - Benzamide derivatives as histone deacetylase inhibitors with potent differentiation and anti-proliferation activity - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-ethoxyphenyl)-3-fluorobenzamide molecular weight and formula

This technical guide provides a rigorous analysis of N-(3-ethoxyphenyl)-3-fluorobenzamide , a structural analog relevant to medicinal chemistry campaigns targeting kinase inhibition and GPCR modulation.

Executive Summary & Core Identity

N-(3-ethoxyphenyl)-3-fluorobenzamide is a diaryl amide featuring a 3-fluorophenyl "head" group and a 3-ethoxyphenyl "tail," linked by a carboxamide bridge. This specific substitution pattern (meta-fluoro, meta-ethoxy) modulates both the lipophilicity and the electronic environment of the aromatic rings, making it a valuable probe for Structure-Activity Relationship (SAR) studies in drug discovery.

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | N-(3-ethoxyphenyl)-3-fluorobenzamide | Systematic nomenclature |

| Molecular Formula | C₁₅H₁₄FNO₂ | Confirmed by elemental composition |

| Molecular Weight | 259.28 g/mol | Monoisotopic Mass: 259.1009 |

| SMILES | CCOc1cccc(NC(=O)c2cccc(F)c2)c1 | Useful for cheminformatics |

| LogP (Predicted) | 3.4 ± 0.4 | Moderate lipophilicity; CNS penetrant potential |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding |

| H-Bond Acceptors | 2 (Amide O, Ether O) | Interaction points for residues |

| Rotatable Bonds | 4 | Flexible linker allows induced fit |

Synthetic Methodology (High-Fidelity Protocol)

Objective: To synthesize N-(3-ethoxyphenyl)-3-fluorobenzamide with >98% purity using a convergent amide coupling strategy.

Reaction Design

The most robust route utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. This method minimizes racemization (not applicable here, but good practice) and side reactions compared to acid chloride generation.

Reagents:

-

Acid Component: 3-Fluorobenzoic acid (1.0 equiv)

-

Amine Component: 3-Ethoxyaniline (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol

-

Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature (RT) for 15 minutes to generate the active ester.

-

Coupling: Add 3-ethoxyaniline (1.1 mmol) dropwise to the activated mixture.

-

Reaction: Stir the solution at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target [M+H]⁺ = 260.3) or TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Dilute the reaction mixture with EtOAc (50 mL).

-

Wash sequentially with:

-

1M HCl (2 x 20 mL) – Removes unreacted amine and DIPEA.

-

Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HATU byproducts.

-

Brine (1 x 20 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 0% → 30% EtOAc in Hexanes.

-

Yield Expectation: 85–95% (White to off-white solid).

-

Synthesis Workflow Visualization

Figure 1: Optimized HATU-mediated amide coupling workflow for high-purity synthesis.

Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.30 (s, 1H): Amide NH (Diagnostic singlet, shifts with concentration/solvent).

-

δ 7.75 – 7.85 (m, 2H): 3-Fluorobenzoyl ortho/para protons.

-

δ 7.55 – 7.65 (m, 1H): 3-Fluorobenzoyl meta proton.

-

δ 7.35 – 7.45 (m, 2H): Overlapping aromatic signals (phenyl rings).

-

δ 7.20 – 7.25 (m, 1H): 3-Ethoxyphenyl ring proton.

-

δ 6.65 – 6.75 (m, 1H): 3-Ethoxyphenyl ring proton (ortho to ether).

-

δ 4.02 (q, J = 7.0 Hz, 2H): Ethoxy –CH₂–.

-

δ 1.33 (t, J = 7.0 Hz, 3H): Ethoxy –CH₃.

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

δ -112.5 (m, 1F): Characteristic of meta-fluoro substitution on a benzamide ring.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Expected Mass: 259.10.

-

Observed Ion: [M+H]⁺ = 260.1; [M+Na]⁺ = 282.1.

-

Purity Criterion: >95% by UV integration (254 nm).

Stability & Handling

-

Storage: Store solid at -20°C in a desiccated environment. Stable in solution (DMSO) for >1 month at -20°C.

-

Solubility:

-

Water: < 0.1 mg/mL (Poor).

-

DMSO: > 50 mg/mL (Excellent).

-

Ethanol: > 20 mg/mL (Good).

-

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) required. No specific toxicity data available; assume default biohazard precautions for novel amides.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Technical Guide: Synthesis Pathways for N-(3-ethoxyphenyl)-3-fluorobenzamide

[1]

Executive Summary & Strategic Analysis

The synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide represents a classic yet critical transformation in medicinal chemistry: the formation of a diaryl amide bond between an electron-rich aniline (3-ethoxyaniline) and an electron-deficient benzoic acid derivative (3-fluorobenzoyl chloride).[1]

This specific scaffold—a 3-substituted benzamide—is frequently encountered in kinase inhibitor design (e.g., p38 MAP kinase inhibitors) and as a fragment in larger bioactive molecules.[1] The presence of the fluorine atom on the benzoyl ring modulates metabolic stability and lipophilicity, while the ethoxy group on the aniline provides a hydrogen bond acceptor and steric bulk.

This guide details two primary pathways:

-

The Acyl Chloride Method (Pathway A): Recommended for scalability, cost-efficiency, and high yield.

-

The Coupling Reagent Method (Pathway B): Recommended for parallel synthesis or when acid-sensitive functional groups are present.[1]

Retrosynthetic Analysis

To design the synthesis, we employ a disconnection approach centered on the amide bond (C-N).

Strategic Disconnection

The target molecule is disconnected at the amide linkage, revealing two commercially available precursors:

-

Nucleophile: 3-Ethoxyaniline (m-Phenetidine).[1] The ethoxy group at the meta position increases electron density on the nitrogen via resonance (though less than para) and induction, making it a moderately good nucleophile.

-

Electrophile: 3-Fluorobenzoyl chloride (or 3-Fluorobenzoic acid).[1][2] The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon, which facilitates nucleophilic attack.

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection revealing the acyl chloride and aniline precursors.[1]

Pathway A: Acyl Chloride Method (Recommended)[1]

This pathway is the industry standard for simple diaryl amides due to its rapid kinetics and simplified purification (removal of salts via aqueous wash).

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1]

-

Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acyl chloride.

-

Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The chloride ion is eliminated, reforming the carbonyl double bond.

-

Deprotonation: The base (Triethylamine or Pyridine) removes the proton from the nitrogen, generating the neutral amide and the hydrochloride salt of the base.

Figure 2: Step-wise mechanism of nucleophilic acyl substitution.

Experimental Protocol

Reagents:

-

3-Ethoxyaniline (1.0 equiv)[1]

-

Triethylamine (Et₃N) (1.5 equiv)[1]

-

Dichloromethane (DCM) (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3-ethoxyaniline (1.0 equiv) in anhydrous DCM .

-

Base Addition: Add Triethylamine (1.5 equiv) to the solution. Cool the mixture to 0°C using an ice bath. Note: Cooling controls the exothermicity of the reaction.

-

Acylation: Add 3-fluorobenzoyl chloride (1.1 equiv) dropwise over 10–15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check progress via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The aniline spot should disappear.

-

-

Workup:

-

Quench with water (10 mL).

-

Transfer to a separatory funnel.[1] Wash the organic layer sequentially with:

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) if necessary.

Pathway B: Coupling Reagent Method (Alternative)[1]

Use this method if the acid chloride is unavailable or if you are conducting parallel synthesis in a library format.

Principle

Carodiimide (EDC) or Uronium (HATU) reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the aniline.

Experimental Protocol

Reagents:

-

3-Fluorobenzoic acid (1.0 equiv)[1]

-

3-Ethoxyaniline (1.1 equiv)[1]

-

DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

-

DMF (Dimethylformamide) (anhydrous)[1]

Step-by-Step Procedure:

-

Activation: Dissolve 3-fluorobenzoic acid (1.0 equiv) in DMF . Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at RT for 15 minutes to form the activated ester.

-

Coupling: Add 3-ethoxyaniline (1.1 equiv) to the mixture.

-

Reaction: Stir at RT for 12–16 hours.

-

Workup:

Analytical Data & Characterization

Since this is a specific target, researchers should validate the structure using the following predicted spectral features.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Amide NH: Singlet, ~10.2 ppm (broad, exchangeable).

-

Aromatic Region:

-

Ethoxy Group:

-

Methylene (-OCH₂-): Quartet, ~4.0 ppm (J ≈ 7 Hz).

-

Methyl (-CH₃):[1] Triplet, ~1.3 ppm (J ≈ 7 Hz).

-

Fluorine NMR (¹⁹F NMR)

-

Signal: Single peak around -112 to -115 ppm (relative to CFCl₃).[1] This is diagnostic for the meta-fluorine substitution.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried and solvents are anhydrous.[1] Use a fresh bottle of acid chloride.[1] |

| Impurity: Aniline | Incomplete Reaction | Use a slight excess of acid chloride (1.2 equiv).[1] Extend reaction time. |

| Impurity: Acid | Hydrolysis during workup | Ensure the NaHCO₃ wash is thorough.[1] If using Pathway B, ensure activation time is sufficient. |

| Oiling Out | Product Solubility | If the product oils out during recrystallization, use a seed crystal or switch to a slower solvent evaporation method. |

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the coupling reagent.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12120, 3-Ethoxyaniline.[1] Link[1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68007, 3-Fluorobenzoyl chloride.[1] Link[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide , a structural motif commonly found in p38 MAP kinase inhibitors and VR1 antagonists. While direct amide coupling (using HATU/EDC) is suitable for milligram-scale discovery, this guide focuses on the Acid Chloride Activation Method . This pathway is preferred for gram-to-kilogram scale-up due to its cost-efficiency, lack of expensive coupling byproducts, and simplified purification via acid/base extraction.

Target Molecule Profile[1]

-

IUPAC Name: N-(3-ethoxyphenyl)-3-fluorobenzamide

-

Molecular Formula:

-

Molecular Weight: 259.28 g/mol

-

Key Structural Features: Meta-substituted fluorophenyl ring linked via an amide bond to a meta-ethoxyphenyl ring.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the amide bond (

Reaction Logic (The "Why")

We utilize Thionyl Chloride (

-

Irreversibility: The formation of the acid chloride releases

and -

Self-Purification: The gaseous byproducts leave the reaction matrix, simplifying the workup compared to urea byproducts from carbodiimide couplings (e.g., DCC/EDC).

-

Reactivity: The resulting 3-fluorobenzoyl chloride is highly electrophilic, ensuring rapid reaction with the aniline even at lower temperatures, which minimizes oxidation of the electron-rich 3-ethoxyaniline.

Figure 1: Retrosynthetic disconnection strategy isolating the key building blocks.

Materials & Reagents

Safety Note: 3-Ethoxyaniline is toxic and light-sensitive. Handle in a fume hood. Thionyl chloride reacts violently with water.

| Reagent | CAS No.[5][6][7] | MW ( g/mol ) | Equiv.[3] | Density (g/mL) | Role |

| 3-Fluorobenzoic acid | 455-38-9 | 140.11 | 1.0 | Solid | Starting Material (Acid) |

| 3-Ethoxyaniline | 621-33-0 | 137.18 | 1.05 | 1.03 | Starting Material (Amine) |

| Thionyl Chloride ( | 7719-09-7 | 118.97 | 1.5 | 1.64 | Activating Agent |

| DMF (Anhydrous) | 68-12-2 | 73.09 | 0.05 | 0.94 | Catalyst |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | 0.73 | HCl Scavenger Base |

| Dichloromethane (DCM) | 75-09-2 | - | Solvent | 1.33 | Reaction Solvent |

Detailed Experimental Protocol

Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert 3-fluorobenzoic acid to 3-fluorobenzoyl chloride.

-

Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charging: Add 3-fluorobenzoic acid (5.0 g, 35.7 mmol) and anhydrous DCM (50 mL). The acid may not fully dissolve initially.[8]

-

Catalysis: Add 2-3 drops of anhydrous DMF .

-

Expert Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent (chloroiminium species), which is more reactive toward the carboxylic acid than thionyl chloride alone [1].

-

-

Addition: Add Thionyl Chloride (3.9 mL, 53.5 mmol) dropwise over 10 minutes at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (

) for 2–3 hours.-

Checkpoint: The reaction is complete when gas evolution (

) ceases and the solution becomes homogenous/clear.

-

-

Concentration: Cool to RT and concentrate in vacuo (rotary evaporator) to remove solvent and excess

.-

Note: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride. This yields the crude acid chloride as a pale yellow oil.

-

Phase 2: Amide Coupling (Schotten-Baumann Conditions)

Objective: Nucleophilic attack of aniline on the acid chloride.

-

Preparation: Redissolve the crude acid chloride in anhydrous DCM (30 mL) and cool to

(ice bath). -

Amine Solution: In a separate flask, mix 3-ethoxyaniline (5.14 g, 37.5 mmol) and Triethylamine (7.5 mL, 53.5 mmol) in DCM (20 mL).

-

Addition: Add the amine/base solution dropwise to the acid chloride solution over 20 minutes, maintaining the temperature

.-

Causality: The exothermic nature of the reaction can lead to double-acylation or oxidation of the aniline if the temperature is not controlled.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitoring: Check by TLC (System: 30% Ethyl Acetate in Hexanes). The starting aniline spot (lower

, UV active, turns brown with

-

Phase 3: Workup & Purification (The Self-Validating System)

This workup sequence relies on pKa differences to remove impurities chemically.

-

Quench: Add water (50 mL) to the reaction mixture.

-

Acid Wash (Removes Excess Aniline): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL).

-

Logic: Protonates unreacted 3-ethoxyaniline (

), moving it to the aqueous phase.

-

-

Base Wash (Removes Unreacted Acid): Wash the organic layer with Sat.

(2 x 30 mL).-

Logic: Deprotonates any hydrolyzed 3-fluorobenzoic acid, moving it to the aqueous phase.

-

-

Drying: Wash with brine (30 mL), dry over anhydrous

, filter, and concentrate. -

Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or Toluene .

-

Heat to boiling until dissolved, cool slowly to RT, then to

. Filter the white needles.

-

Workflow Visualization

Figure 2: Step-by-step process flow ensuring high purity through chemical extraction logic.

Characterization & Data Analysis

Upon isolation, the compound should be characterized to confirm identity.[3]

Predicted NMR Data (

-

NMR:

-

8.0-7.8 ppm (s, 1H, Amide

- 7.6-7.2 ppm (m, 4H, 3-fluorobenzoyl ring protons). Look for H-F coupling.

- 7.3-6.6 ppm (m, 4H, 3-ethoxyphenyl ring protons).

-

4.05 ppm (q,

-

1.42 ppm (t,

-

8.0-7.8 ppm (s, 1H, Amide

Key Diagnostic Signals:

-

Amide Proton: The broad singlet downfield (>7.5 ppm) confirms amide formation.

-

Ethyl Group: The classic Quartet (approx 4.0 ppm) and Triplet (approx 1.4 ppm) pattern validates the ethoxy ether integrity.

-

Fluorine Coupling: The

NMR will show doublets for carbons on the acid ring due to

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried and reagents are anhydrous. Use a drying tube. |

| Dark Product | Oxidation of Aniline | 3-Ethoxyaniline oxidizes easily. Distill the aniline before use if it appears dark brown/black.[9] Keep reaction under |

| Oiling Out | Impurities preventing crystallization | The crude contains residual solvent. Triturate with cold hexanes or diethyl ether to induce solidification before recrystallization. |

| Stubborn Emulsion | Density similarity | If DCM/Water layers don't separate, add brine to increase aqueous density or filter through Celite if particulates are present. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

BenchChem. (2025).[3] Synthesis of 3-Fluorobenzoyl-CoA and General Acid Chloride Protocols. Retrieved from BenchChem Application Notes.

-

Sigma-Aldrich. (2024). Product Specification: 3-Ethoxyaniline.[5][6]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

PubChem. (2024). Compound Summary: 3-Ethoxyaniline.[5][6][10] National Library of Medicine.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Ethoxyaniline 98 621-33-0 [sigmaaldrich.com]

- 6. 3-Ethoxyaniline | 621-33-0 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Amide Coupling with Fluorobenzoyl Chlorides

Part 1: Executive Summary & Chemical Logic

The Challenge of Fluorinated Benzoyl Chlorides

Fluorobenzoyl chlorides (e.g., 2-, 3-, or 4-fluorobenzoyl chloride) are critical building blocks in medicinal chemistry. The fluorine atom modulates lipophilicity, metabolic stability, and ligand binding affinity. However, its presence introduces specific reactivity challenges compared to non-fluorinated analogues:

-

Enhanced Electrophilicity: The strong inductive electron-withdrawing effect (-I) of the fluorine atom (especially at ortho and para positions) increases the partial positive charge on the carbonyl carbon. This makes the acid chloride more reactive toward nucleophiles, including water.

-

Hydrolysis Susceptibility: Due to this enhanced electrophilicity, fluorobenzoyl chlorides hydrolyze to their corresponding benzoic acids significantly faster than unsubstituted benzoyl chloride. Strict moisture control is non-negotiable.

-

Competing

Pathways: In systems with additional electron-withdrawing groups (e.g., nitro, cyano) or under forcing conditions, the amine nucleophile may attack the aromatic ring carbon bearing the fluorine atom (Nucleophilic Aromatic Substitution), leading to defluorinated byproducts.

Mechanistic Insight

The reaction follows a Nucleophilic Acyl Substitution mechanism.[1][2] The amine attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the chloride ion.

-

Main Reaction (Desired): Kinetic attack at C=O (

). Fast at 0°C. -

Side Reaction (Undesired): Attack at C-F (

). Generally slower but promoted by polar aprotic solvents (DMF, DMSO) and heat.

Strategic Implication: To maximize yield and purity, we must maximize the

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Anhydrous Coupling

Recommended for: Discovery chemistry, high-value amines, and moisture-sensitive substrates.

Reagents:

-

Amine (1.0 equiv)

-

Fluorobenzoyl chloride (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst (Optional): DMAP (0.1 equiv) – Only for sterically hindered amines.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under nitrogen/argon flow. Add a magnetic stir bar.[3]

-

Amine Solubilization: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Thermal Control: Cool the reaction mixture to 0°C using an ice/water bath. Crucial Step: Cooling suppresses potential side reactions and controls the exotherm.

-

Controlled Addition: Dissolve the Fluorobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Why? High local concentrations of acid chloride can lead to bis-acylation or uncontrolled exotherms.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm naturally to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the amine and the formation of the amide (M+H).

-

Note: If starting amine remains after 4 hours, add 0.1 equiv additional acid chloride.

-

-

Quench & Workup:

-

Quench with saturated aqueous

or water. -

Phase Separation: Extract the organic layer.

-

Acid Wash: Wash with 1M HCl (if product is not acid-sensitive) to remove unreacted amine and pyridine/TEA.

-

Base Wash: Wash with saturated

to remove hydrolyzed fluorobenzoic acid. -

Drying: Dry over

, filter, and concentrate in vacuo.

-

Protocol B: Schotten-Baumann Conditions (Biphasic)

Recommended for: Scale-up, water-soluble amines (e.g., amino acids), or robust substrates where anhydrous conditions are impractical.

Reagents:

-

Amine (1.0 equiv)

-

Fluorobenzoyl chloride (1.2 equiv)

-

Base: 10% Aqueous NaOH or

(2.0 – 3.0 equiv) -

Solvent: DCM, Ethyl Acetate, or Diethyl Ether.

Step-by-Step Methodology:

-

Biphasic Setup: Dissolve the amine in the organic solvent (e.g., DCM). Add the aqueous base solution (e.g., 10% NaOH) to the flask.[4] Vigorous stirring is essential to create an emulsion.

-

Addition: Cool to 0°C. Add pure Fluorobenzoyl chloride dropwise directly to the vigorously stirring biphasic mixture.

-

Reaction: Stir vigorously at 0°C to RT for 4–12 hours.

-

Workup: Separate layers. The product is usually in the organic layer.[10] Wash with water and brine.[3] Dry and concentrate.

Part 3: Critical Parameters & Troubleshooting

| Issue | Symptom | Root Cause | Solution |

| Low Yield | High recovery of Fluorobenzoic Acid | Hydrolysis of Acid Chloride | Ensure glassware is dried. Use fresh anhydrous solvents. Switch to Protocol A. |

| Bis-Acylation | M + (Fluorobenzoyl) mass observed | Excess Acid Chloride / High Temp | Strict 1:1 stoichiometry. Keep at 0°C longer. Add acid chloride slower. |

| Defluorination | M - F + Nuc mass observed | Avoid DMF/DMSO. Keep temp < RT. Avoid using vast excess of amine. | |

| Precipitation | Stir bar stuck | Product insolubility | Dilute reaction mixture. Switch solvent to THF or add a co-solvent (e.g., minimal DMF only if necessary). |

Part 4: Visualization of Workflow

Caption: Decision tree and process flow for selecting and executing the optimal amide coupling protocol.

Part 5: Safety Considerations (E-E-A-T)

-

Corrosivity: Fluorobenzoyl chlorides are lachrymators and corrosive. Work in a fume hood.

-

HF Generation: While rare in this specific coupling, degradation of fluorinated aromatics can theoretically release HF under extreme conditions (e.g., combustion or strong acidic hydrolysis of specific labile fluoro-isomers). Always have Calcium Gluconate gel available in labs handling fluorinated intermediates as a precaution.

-

Pressure: Acid chlorides release HCl gas upon reaction with moisture. Ensure reaction vessels are vented (e.g., via a needle/balloon or bubbler) to prevent pressure buildup.

References

-

Fisher Scientific. (n.d.). Amide Synthesis Protocols and Schotten-Baumann Reaction. Retrieved from [Link]

-

Common Organic Chemistry. (2022).[2] Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]

- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

Purification Strategies for N-(3-ethoxyphenyl)-3-fluorobenzamide: A Guide for Researchers

Introduction

N-(3-ethoxyphenyl)-3-fluorobenzamide is an aromatic amide of interest in contemporary drug discovery and materials science. The precise biological activity and material properties of this compound are intrinsically linked to its purity. Even trace amounts of impurities, such as unreacted starting materials or byproducts from its synthesis, can significantly alter experimental outcomes, leading to erroneous data and hindering research and development efforts.

This comprehensive guide provides detailed application notes and protocols for the purification of N-(3-ethoxyphenyl)-3-fluorobenzamide. Drawing upon established principles of organic chemistry and analytical science, this document offers researchers, scientists, and drug development professionals a robust framework for obtaining this compound in high purity. The protocols outlined herein are designed to be both effective and adaptable, allowing for optimization based on specific experimental requirements and available instrumentation.

Understanding the Synthetic Landscape and Potential Impurities

A common and efficient method for the synthesis of N-aryl benzamides is the Schotten-Baumann reaction[1][2]. This reaction typically involves the acylation of an amine with an acyl chloride in the presence of a base. For N-(3-ethoxyphenyl)-3-fluorobenzamide, this would involve the reaction of 3-ethoxyaniline with 3-fluorobenzoyl chloride.

A critical aspect of developing a successful purification strategy is anticipating the potential impurities that may arise during the synthesis. Based on the Schotten-Baumann reaction, the primary impurities are likely to be:

-

Unreacted Starting Materials:

-

3-ethoxyaniline

-

3-fluorobenzoyl chloride (and its hydrolysis product, 3-fluorobenzoic acid)

-

-

Byproducts:

-

Salts formed from the base used to neutralize the HCl generated during the reaction (e.g., triethylammonium chloride if triethylamine is used).

-

The purification methods detailed below are designed to effectively remove these and other potential minor impurities.

Purification Methodologies

The selection of an appropriate purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. For N-(3-ethoxyphenyl)-3-fluorobenzamide, a combination of aqueous workup, recrystallization, and column chromatography is recommended.

Aqueous Workup: The First Line of Defense

Following the synthesis, a standard aqueous workup is essential to remove water-soluble impurities, such as the salt byproducts and any excess base.

Protocol 1: General Aqueous Workup

-

Upon completion of the reaction, dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

A dilute acidic solution (e.g., 1 M HCl) to remove any unreacted 3-ethoxyaniline.

-

A dilute basic solution (e.g., 5% NaHCO₃) to remove any 3-fluorobenzoic acid.

-

Brine (saturated NaCl solution) to reduce the water content in the organic layer.

-

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-(3-ethoxyphenyl)-3-fluorobenzamide.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid organic compounds[3]. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures[3]. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures[4].

Protocol 2: Recrystallization of N-(3-ethoxyphenyl)-3-fluorobenzamide

Solvent Screening (Small Scale):

-